molecular formula C12H19NO B1372252 1-(Benzylamino)-2-methylbutan-2-ol CAS No. 939793-33-6

1-(Benzylamino)-2-methylbutan-2-ol

Cat. No.: B1372252
CAS No.: 939793-33-6
M. Wt: 193.28 g/mol
InChI Key: JJSMKSLJNNEJAH-UHFFFAOYSA-N
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Description

1-(Benzylamino)-2-methylbutan-2-ol is an organic compound that belongs to the class of secondary amines It features a benzyl group attached to an amino group, which is further connected to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylamino)-2-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-methyl-2-butanol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of benzylamine attacks the carbon atom of the butanol, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. Catalysts such as palladium or nickel can be employed to facilitate the nucleophilic substitution reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(Benzylamino)-2-methylbutan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-(Benzylamino)-2-methylbutan-2-ol can be compared with other similar compounds, such as:

    Benzylamine: A simpler analog with a benzyl group attached to an amino group.

    2-Methyl-2-butanol: A structural analog with a similar butanol backbone but lacking the benzylamino group.

    N-Benzyl-2-methylpropan-2-amine: A compound with a similar structure but different substitution pattern.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(benzylamino)-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-12(2,14)10-13-9-11-7-5-4-6-8-11/h4-8,13-14H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSMKSLJNNEJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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